molecular formula C14H20BrFN2O2 B1529070 2-(4-(2-(4-Bromo-2-fluorophenoxy)ethyl)piperazin-1-yl)ethanol CAS No. 1704081-70-8

2-(4-(2-(4-Bromo-2-fluorophenoxy)ethyl)piperazin-1-yl)ethanol

Cat. No. B1529070
M. Wt: 347.22 g/mol
InChI Key: UMAZJGJWOKLARR-UHFFFAOYSA-N
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Description

“2-(4-(2-(4-Bromo-2-fluorophenoxy)ethyl)piperazin-1-yl)ethanol” is a chemical compound . It can be purchased from various chemical suppliers .


Synthesis Analysis

The synthesis of similar compounds often involves N-alkylation . For example, a related compound was synthesized by N-alkylation of 4-(4-chlorophenyl)piperazine with ethyl 2-bromo-2-methylpropanoate .


Molecular Structure Analysis

The molecular structure of similar compounds has been studied. For instance, the crystal structure of a related compound, 1-(4-bromophenyl)-2-(4-(4-fluorophenyl), was found to be monoclinic .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(4-(2-(4-Bromo-2-fluorophenoxy)ethyl)piperazin-1-yl)ethanol” can be found in various chemical databases .

Scientific Research Applications

Synthesis and Characterization

2-(4-(2-(4-Bromo-2-fluorophenoxy)ethyl)piperazin-1-yl)ethanol is a compound of interest due to its versatile applications in the synthesis of complex molecules and its potential biological activities. In the realm of chemical synthesis, the compound serves as a crucial intermediate for the development of various pharmaceutical agents. For example, it has been utilized in the synthesis of novel piperazine derivatives with potential antimicrobial activities. The compound's synthesis involves optimized conditions, including the reaction of bromophenylmethyl-4-chlorobenzene with 2-hydroxyethylpiperazine, achieving significant yields and confirming the structure via spectroscopic methods (Wang Jin-peng, 2013).

Biological Activity Studies

The compound's derivatives have been explored for their effects on learning and memory facilitation in mice, indicating its significance in neuropsychopharmacology. Synthesis of piperazine-based compounds and their evaluation in animal models demonstrated the potential for cognitive enhancement, suggesting the value of this compound in developing therapeutic agents for neurodegenerative disorders (Li Ming-zhu, 2012).

Antimicrobial and Antifungal Applications

Derivatives of 2-(4-(2-(4-Bromo-2-fluorophenoxy)ethyl)piperazin-1-yl)ethanol have shown promising antimicrobial and antifungal activities. A study on the synthesis, spectral characterization, and biological evaluation of novel 1-(2-(4,5-dimethyl-2-phenyl-1H-imidazol-1-yl)ethyl)piperazine derivatives highlighted the compound's utility in generating substances with excellent antibacterial and antifungal properties. This research underscores the compound's potential in addressing various microbial infections (R. Rajkumar, A. Kamaraj, K. Krishnasamy, 2014).

Catalytic and Synthetic Utility

In addition to its biological applications, 2-(4-(2-(4-Bromo-2-fluorophenoxy)ethyl)piperazin-1-yl)ethanol and its derivatives serve as key intermediates in the synthesis of complex organic molecules. The compound's involvement in catalytic processes and the formation of chiral alcohols through C–C coupling reactions have been documented, demonstrating its importance in the field of organic synthesis and catalysis. This includes its role in enabling efficient synthetic routes to pharmacologically active compounds, highlighting the compound's versatility and utility in medicinal chemistry and drug development (Thomas H. West, 2021).

properties

IUPAC Name

2-[4-[2-(4-bromo-2-fluorophenoxy)ethyl]piperazin-1-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BrFN2O2/c15-12-1-2-14(13(16)11-12)20-10-8-18-5-3-17(4-6-18)7-9-19/h1-2,11,19H,3-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMAZJGJWOKLARR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCO)CCOC2=C(C=C(C=C2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20BrFN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-(2-(4-Bromo-2-fluorophenoxy)ethyl)piperazin-1-yl)ethanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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